(1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid
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Overview
Description
(1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions to form the bicyclic core. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired stereochemistry and yield .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific functional groups on the bicyclic framework.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to enzymes and receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic or biochemical outcomes .
Comparison with Similar Compounds
Norbornane: A bicyclic hydrocarbon with a similar framework but lacking the nitrogen and carboxylic acid functionalities.
Bicyclo[2.2.1]heptane-2-carboxylic acid: Similar in structure but differs in the position and nature of functional groups.
diexo-3-tert-Butoxycarbonylamino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid: A derivative with additional functional groups that impart different chemical properties.
Uniqueness: (1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions .
Properties
Molecular Formula |
C7H11NO2 |
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Molecular Weight |
141.17 g/mol |
IUPAC Name |
(1S)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-6(10)7-2-1-5(3-7)8-4-7/h5,8H,1-4H2,(H,9,10)/t5-,7?/m0/s1 |
InChI Key |
GSEADFBJEDRQEZ-DSEUIKHZSA-N |
Isomeric SMILES |
C1CC2(C[C@H]1NC2)C(=O)O |
Canonical SMILES |
C1CC2(CC1NC2)C(=O)O |
Origin of Product |
United States |
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